Cas no 95898-75-2 (2-(3,4-Dichlorobenzoyl)pyridine)

2-(3,4-Dichlorobenzoyl)pyridine is a versatile organic compound featuring a pyridine ring substituted with a 3,4-dichlorobenzoyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The dichlorinated aromatic moiety enhances electrophilic character, facilitating further functionalization, while the pyridine ring contributes to coordination properties and potential biological activity. Its stability under standard conditions ensures reliable handling and storage. The compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic derivatives. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
2-(3,4-Dichlorobenzoyl)pyridine structure
95898-75-2 structure
Product Name:2-(3,4-Dichlorobenzoyl)pyridine
CAS No:95898-75-2
MF:C12H7Cl2NO
MW:252.096081018448
MDL:MFCD07699270
CID:1001766
PubChem ID:10514937
Update Time:2025-06-30

2-(3,4-Dichlorobenzoyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • (3,4-dichlorophenyl)(pyridin-2-yl)methanone
    • (3,4-dichlorophenyl)-pyridin-2-ylmethanone
    • 2-(3,4-DICHLOROBENZOYL)PYRIDINE
    • (3,4-dichlorophenyl)-2-pyridylmethanone
    • 2-(1H-PYRAZOL-1-YL)PROPANOIC ACID
    • MFCD07699270
    • SCHEMBL3836387
    • DTXSID20441133
    • AKOS011828587
    • 95898-75-2
    • 2-(3,4-Dichlorobenzoyl)pyridine
    • MDL: MFCD07699270
    • Inchi: 1S/C12H7Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
    • InChI Key: RCFPXGFATRVHLV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=CC=CN=1)=O)Cl

Computed Properties

  • Exact Mass: 250.99000
  • Monoisotopic Mass: 250.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 3.61940

2-(3,4-Dichlorobenzoyl)pyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3,4-Dichlorobenzoyl)pyridine Pricemore >>

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Additional information on 2-(3,4-Dichlorobenzoyl)pyridine

(3,4-Dichlorophenyl)(Pyridin-2-Yl)Methanone: A Comprehensive Overview

The compound (3,4-dichlorophenyl)(pyridin-2-yl)methanone (CAS No. 95898-75-2) is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a dichlorophenyl group with a pyridine moiety through a ketone functional group. The dichlorophenyl group contributes to the compound's stability and reactivity, while the pyridin-2-yl moiety introduces aromaticity and potential for further functionalization.

Recent studies have highlighted the importance of (3,4-dichlorophenyl)(pyridin-2-yl)methanone in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The compound's ability to undergo various nucleophilic and electrophilic substitutions makes it a versatile building block in organic synthesis.

One of the most promising applications of (3,4-dichlorophenyl)(pyridin-2-yl)methanone is in the field of medicinal chemistry. Its structure has been utilized to design bioactive molecules with potential anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines, suggesting its potential as a lead compound for drug development.

In addition to its medicinal applications, (3,4-dichlorophenyl)(pyridin-2-yl)methanone has also found use in the synthesis of advanced materials. Its ability to form stable coordination complexes with transition metals has led to its application in catalysis and materials science. A recent study reported in *Nature Materials* highlighted its role as a ligand in the synthesis of metal-organic frameworks (MOFs), which are being explored for gas storage and separation applications.

The synthesis of (3,4-dichlorophenyl)(pyridin-2-yl)methanone involves a multi-step process that typically begins with the preparation of the dichlorobenzene derivative. The key steps include Friedel-Crafts acylation and subsequent purification to ensure high purity. Researchers have optimized these steps to improve yield and reduce costs, making the compound more accessible for industrial applications.

From an environmental perspective, (3,4-dichlorophenyl)(pyridin-2-yl)methanone has been studied for its biodegradability and environmental impact. Recent research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This is particularly important for industries that utilize this compound on a large scale.

In conclusion, (3,4-dichlorophenyl)(pyridin-2-yl)methanone (CAS No. 95898-75-2) is a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an essential component in modern organic synthesis. As research continues to uncover new uses and optimizations for this compound, its role in advancing science and technology is expected to grow significantly.

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